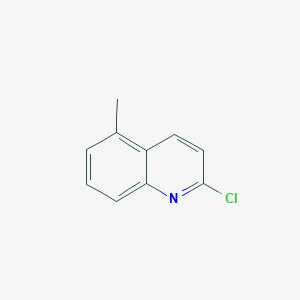

2-Chloro-5-methylquinoline

Description

General Context of Halogenated Quinolines in Organic Chemistry

Halogenated quinolines are a prominent class of compounds in organic chemistry, primarily due to the versatile reactivity imparted by the halogen substituent. The introduction of a halogen atom into the quinoline (B57606) core significantly influences the molecule's electronic properties and provides a reactive site for various chemical transformations. rsc.orgresearchgate.net This makes halogenated quinolines crucial intermediates in the synthesis of a wide array of more complex molecules. rsc.org

The presence of a halogen, such as chlorine, offers several advantages. It can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Furthermore, halogenated quinolines are key substrates in palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity has been extensively utilized to create diverse libraries of substituted quinolines for various research applications.

Significance of Methylquinolines as Synthetic Scaffolds

Methylquinolines, quinoline molecules bearing one or more methyl groups, are fundamental building blocks in organic synthesis. cymitquimica.com The methyl group, while seemingly simple, can be chemically modified through oxidation or other reactions to introduce further functionality. The position of the methyl group on the quinoline ring system also influences the molecule's reactivity and physical properties.

These compounds serve as foundational structures for the synthesis of a variety of more complex heterocyclic systems. cymitquimica.coma2bchem.com Their utility is evident in their application as starting materials for pharmaceuticals, agrochemicals, and dyes. The combination of the quinoline core with a methyl substituent provides a robust scaffold that can be elaborated upon to achieve specific molecular architectures and desired chemical properties.

Overview of Research Trajectories for 2-Chloro-5-methylquinoline

Research involving this compound is primarily directed towards its use as a versatile synthetic intermediate. The presence of both a reactive chloro group and a modifiable methyl group makes it a bifunctional building block. Current research trajectories focus on leveraging these features for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One significant area of investigation involves the strategic functionalization of the quinoline ring. The chlorine at the 2-position is a prime target for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents. Concurrently, the methyl group at the 5-position can be manipulated to further diversify the molecular structure. This dual reactivity allows for the systematic development of new quinoline derivatives with tailored properties. For instance, derivatives of this compound are being explored for their potential biological activities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol |

| Appearance | Yellowish crystalline solid |

| LogP | 3.19660 |

| PSA | 12.89000 |

This data is compiled from chemical databases and may vary slightly depending on the source. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRSEDPFIFKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Chloro 5 Methylquinoline and Its Congeners

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The foundational step in many synthetic routes to 2-chloro-5-methylquinoline is the construction of the 5-methylquinoline (B1294701) skeleton. Several classical and modern cyclization strategies are employed for this purpose.

The Friedländer synthesis is a versatile and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comresearchgate.net This reaction can be catalyzed by either acids or bases. mdpi.com For the synthesis of a 5-methylquinoline core, a key starting material would be 2-amino-5-methylbenzaldehyde (B1611670) or 2-amino-5-methylacetophenone.

The general mechanism proceeds through an initial aldol (B89426) condensation between the reactants, followed by cyclodehydration to form the quinoline ring. mdpi.com

Table 1: Reactants for Friedländer Synthesis of 5-Methylquinoline Derivatives

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Resulting Quinoline Skeleton |

| 2-Amino-5-methylbenzaldehyde | Acetaldehyde | 5-Methylquinoline |

| 2-Amino-5-methylacetophenone | Acetone | 2,5-Dimethylquinoline |

| 2-Amino-5-methylbenzaldehyde | Ethyl acetoacetate | Ethyl 5-methylquinoline-3-carboxylate |

Skraup and Doebner-von Miller Type Reactions for Quinoline Skeleton Formation

The Skraup and Doebner-von Miller reactions are classical methods for quinoline synthesis that utilize anilines as starting materials. wikipedia.orgwikipedia.org In the context of 5-methylquinoline synthesis, 3-methylaniline (m-toluidine) is the logical precursor.

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). researchgate.net The reaction is known to be vigorous. A significant challenge with using m-substituted anilines like m-toluidine (B57737) is the formation of a mixture of regioisomers, in this case, 5-methylquinoline and 7-methylquinoline (B44030). researchgate.net Studies have shown that the nitration of this isomeric mixture can selectively yield 7-methyl-8-nitroquinoline, suggesting that the 5-methyl isomer is less reactive under these specific conditions, which could be exploited in a separation strategy. researchgate.net

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgwikipedia.org For the synthesis of 5-methylquinoline, the reaction of m-toluidine with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) would be employed, typically under acidic conditions. wikipedia.org Similar to the Skraup reaction, this approach also generally yields a mixture of 5- and 7-methylquinoline isomers.

Table 2: Comparison of Skraup and Doebner-von Miller Reactions for 5-Methylquinoline Synthesis

| Reaction | Aniline Precursor | Carbon Source | Key Conditions | Product(s) |

| Skraup | m-Toluidine | Glycerol | H₂SO₄, Oxidizing Agent | Mixture of 5-methylquinoline and 7-methylquinoline |

| Doebner-von Miller | m-Toluidine | α,β-Unsaturated Carbonyl | Acid Catalyst | Mixture of 5-methylquinoline and 7-methylquinoline |

Alternative Cyclization Strategies for Quinoline Ring Construction

Beyond the more common methods, other named reactions provide access to the quinoline core and can be adapted for the synthesis of 5-methylquinoline.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the synthesis of a 5-methyl-substituted quinoline, 3-methylaniline would be reacted with a suitable β-diketone like acetylacetone, which would lead to the formation of 2,4,5-trimethylquinoline.

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones). mdpi.comablelab.eu It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. ablelab.euresearchgate.net The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. ablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-quinolone. Using 3-methylaniline as the starting material would lead to the formation of 5-methyl-4-quinolone.

Targeted Chlorination and Methylation Strategies

Once the 5-methylquinoline core is established, or if a different synthetic strategy is chosen, specific reactions are required to introduce the chloro and methyl groups at the desired positions.

The introduction of a chlorine atom at the C-2 position of the quinoline ring is a common transformation. One of the most effective methods involves the conversion of a 2-quinolone to the corresponding 2-chloroquinoline (B121035). 5-Methyl-2(1H)-quinolone can be synthesized via methods such as the Conrad-Limpach synthesis and then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound. ijsr.net

A powerful and direct method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction . nih.govchemijournal.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to convert acetanilides into 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com Starting with 3'-methylacetanilide, this reaction would be expected to produce this compound-3-carbaldehyde. The formyl group can then be removed if the parent this compound is the desired product.

Table 3: Methods for C-2 Chlorination of Quinoline Derivatives

| Starting Material | Reagent(s) | Product |

| 5-Methyl-2(1H)-quinolone | POCl₃ | This compound |

| 3'-Methylacetanilide | Vilsmeier Reagent (POCl₃/DMF) | This compound-3-carbaldehyde |

Introduction of the C-5 Methyl Group

The most straightforward strategy for incorporating the C-5 methyl group is to begin the synthesis with a precursor that already contains this substituent, such as 3-methylaniline (m-toluidine) in the Skraup, Doebner-von Miller, Combes, or Gould-Jacobs reactions.

Direct methylation of a pre-formed quinoline ring at the C-5 position is a more challenging transformation due to the electronic nature of the quinoline system. Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, but directing it specifically to the C-5 position can be difficult and often leads to a mixture of products. While methods for C-5 functionalization of quinolines exist, they are often substrate-specific and may not be generally applicable for direct methylation.

Multi-step Chlorination-Dehydrohalogenation-Chlorination Sequences

Multi-step sequences involving chlorination are a key strategy for producing chloro-substituted heterocycles. A relevant industrial method for producing chloro-methyl-pyridines, which shares principles applicable to quinoline synthesis, involves a two-step chlorination process. In this approach, a pyridone (a structural analog to a quinolinone) is first reacted with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. This initial chlorination is followed by treatment with a stronger chlorinating agent, such as phosgene, at an elevated temperature. This second step completes the transformation, yielding a mixture of mono- and di-chlorinated products. The selectivity towards the desired product can be controlled by careful management of reaction conditions. patsnap.com This type of sequential chlorination highlights a robust method for introducing chlorine atoms onto the heterocyclic ring.

Functional Group Interconversions from Precursors

The construction of the this compound scaffold often relies on the strategic interconversion of functional groups from readily available precursors. These methods include building the quinoline ring from acyclic components and subsequent modification of substituents.

Synthesis from Anilines and Reactive Carbonyl Compounds

Classic methods for quinoline synthesis often involve the condensation of anilines with carbonyl-containing compounds. These reactions form the core bicyclic structure of quinoline.

Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. For a methyl-substituted quinoline, an appropriately substituted o-aminoaryl ketone would be used. The reaction is typically catalyzed by a base like sodium hydroxide. pharmaguideline.com

Doebner-Miller Synthesis : This reaction is a variation of the Skraup synthesis and involves reacting an aniline (such as m-toluidine to introduce the 5-methyl group) with an α,β-unsaturated aldehyde or ketone. This reactant is often generated in situ from the acid-catalyzed self-condensation of aldehydes like acetaldehyde. pharmaguideline.com

Combes Synthesis : The Combes synthesis utilizes the reaction of an arylamine with a 1,3-dicarbonyl compound under acidic conditions to form a β-amino enone intermediate, which is then cyclized with heat to yield the quinoline. pharmaguideline.com

These foundational methods provide access to the quinoline core, which can then undergo further functionalization, such as the conversion of a hydroxyl group to the target chloro group.

Vilsmeier-Haack Reactions for Formyl-Substituted 2-Chloroquinolines

The Vilsmeier-Haack reaction is a highly effective method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides (acetanilides). researchgate.net This reaction introduces both the chloro group at the 2-position and a formyl group at the 3-position in a single cyclization process. The starting material, a substituted acetanilide (B955), is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). chemijournal.comnih.gov The reaction is generally regioselective and provides good yields, especially when the N-arylacetamide contains electron-donating groups. researchgate.net For the synthesis of a 5-methyl derivative, the starting material would be N-(m-tolyl)acetamide. The reaction mixture is typically heated, and upon completion, hydrolysis yields the 2-chloro-3-formylquinoline product. chemijournal.comchemijournal.com

Table 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines| Starting Material | Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Substituted Acetanilide | POCl₃, DMF | Substituted 2-Chloro-3-formylquinoline | Add POCl₃ to Acetanilide in DMF at 0-5 °C, then heat (e.g., 80-90 °C) for several hours. | chemijournal.comchemijournal.com |

| N-phenylacetamide | Vilsmeier Reagent (from POCl₃/DMF) | 2-Chloro-3-formylquinoline | Reaction in phosphoryl chloride solution. | rsc.org |

Mechanistic Considerations of Vilsmeier-Haack Formylation

The mechanism of the Vilsmeier-Haack reaction for quinoline synthesis is a multi-step process. wikipedia.org It begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org The reaction with the acetanilide substrate is proposed to proceed through the initial conversion of the acetanilide into an imidoyl chloride. This is followed by the formation of an N-(α-chlorovinyl)aniline intermediate. This enamine species is sufficiently electron-rich to be attacked by the Vilsmeier reagent. The reaction involves diformylation at the β-position of the enamine, followed by an intramolecular electrophilic cyclization onto the aniline ring. The resulting intermediate then eliminates HCl to aromatize and form the stable 2-chloroquinoline-3-carbaldehyde (B1585622) product upon workup. rsc.org

Conversion of Hydroxyl-Substituted Quinolines to Chloroquinolines

A common and crucial functional group interconversion in the synthesis of chloroquinolines is the conversion of a hydroxyl group (or its tautomeric quinolinone form) into a chlorine atom. This transformation is typically achieved using standard chlorinating agents. For instance, a 2-hydroxyquinoline (B72897) (which exists predominantly as the 2-quinolinone tautomer) can be converted to a 2-chloroquinoline. Similarly, an 8-hydroxyquinoline (B1678124) can be converted to an 8-chloroquinoline. researchgate.net This method is fundamental for accessing chloro-substituted quinolines from hydroxylated precursors, which may be more readily synthesized through methods like the Conrad-Limpach synthesis. nih.gov

Table 2: Chlorination of Hydroxyquinolines/Quinolinones| Starting Material | Chlorinating Agent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Hydroxyquinoline (e.g., 4- or 8-hydroxy) | Phosphorus oxychloride (POCl₃) | Corresponding Chloroquinoline | Refluxing in neat reagent. | researchgate.netnih.gov |

| 8-Hydroxyquinoline | Thionyl chloride (SOCl₂) | 8-Chloroquinoline | Refluxing in neat reagent. | researchgate.net |

| Quinolin-2(1H)-one | Triphenylphosphine / Trichloroisocyanuric acid | 2-Chloroquinoline | Heating neat reactants at 130-140 °C. | chemicalbook.com |

Reductive Transformations in Quinoline Synthesis

Reductive processes play a significant role in both the synthesis of the quinoline scaffold and its subsequent modification. Reductive cyclization of precursors like Δ2-isoxazolines in the presence of iron can be used to construct the quinoline ring system. organic-chemistry.org

More commonly, reduction is applied to the quinoline ring or its substituents.

Ring Reduction : The quinoline ring itself can be partially or fully reduced. Catalytic hydrogenation can convert quinoline to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Different reagents allow for selective reduction; for example, lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline (B1252258). pharmaguideline.com A process of 1,2-reductive dearomatization has also been developed to access tetrahydroquinolines. nih.gov

Substituent Reduction : Functional groups on the quinoline ring can be selectively reduced. For example, a 2-chloro-3-cyanoquinoline can be reduced to (2-chloroquinolin-3-yl)methanamine (B3047665) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov Similarly, an imine function attached to the quinoline ring can be reduced to the corresponding amine using sodium borohydride (B1222165) (NaBH₄). nih.gov These transformations are valuable for elaborating the structure of the quinoline core.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylquinoline Derivatives

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, making it a versatile handle for the introduction of various functional groups. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C2 position towards nucleophilic substitution.

The displacement of the chloro group by various amines is a widely employed strategy for the synthesis of N-substituted 5-methylquinolin-2-amine (B13171830) derivatives. These reactions are typically carried out by heating 2-chloro-5-methylquinoline with the desired amine in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

For instance, the reaction of 2-chloroquinolines with amines can be facilitated by acid catalysis or autocatalysis, although 2-chloroquinoline (B121035) exhibits a lesser tendency for this compared to 4-chloroquinoline. researchgate.net The synthesis of various amino-triazolyl and tetrazolyl derivatives of quinoline has been achieved through the nucleophilic displacement of the chlorine atom with the amino group of 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in the presence of potassium carbonate in DMF. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Chloroquinoline derivative | 4H-1,2,4-triazol-4-amine | 2-(4H-1,2,4-triazol-4-yl)quinoline derivative | K2CO3, DMF, heat |

| 2-Chloroquinoline derivative | 1H-tetrazol-5-amine | 2-(1H-tetrazol-5-yl)quinoline derivative | K2CO3, DMF, heat |

This table summarizes amination reactions of 2-chloroquinoline derivatives.

The chloro group at the C2 position can also be displaced by sulfur and oxygen nucleophiles to yield 2-thioether and 2-alkoxy derivatives of 5-methylquinoline (B1294701), respectively.

Thiolation is typically achieved by reacting this compound with a thiol in the presence of a base. For example, the synthesis of 4-substituted quinolin-2-thiones can be achieved through nucleophilic substitution reactions on the corresponding 4-chloro-quinolin-2(1H)-one. mdpi.com

Alkoxylation reactions are commonly performed by treating this compound with an alcohol in the presence of a strong base, such as sodium hydride, or by using a metal alkoxide. nih.gov 2-Chloroquinolines show higher reactivity towards methoxide (B1231860) ions compared to their 4-chloro counterparts. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net

| Reaction Type | Nucleophile | Product |

| Thiolation | Thiol (R-SH) | 2-Thioether-5-methylquinoline (5-methyl-2-(R-thio)quinoline) |

| Alkoxylation | Alcohol (R-OH) / Alkoxide (R-O⁻) | 2-Alkoxy-5-methylquinoline (2-(R-oxy)-5-methylquinoline) |

This table outlines the thiolation and alkoxylation of this compound.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the C2 position. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of alkynyl groups at the C2 position of this compound. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. nih.govwikipedia.org This reaction can be used to introduce alkenyl substituents at the C2 position of this compound. The reaction typically requires a base to neutralize the hydrogen halide formed. nih.gov

| Coupling Reaction | Reactant | Catalyst System | Product |

| Suzuki | Boronic acid (R-B(OH)2) | Palladium catalyst, Base | 2-Substituted-5-methylquinoline |

| Sonogashira | Terminal alkyne (R-C≡CH) | Palladium catalyst, Copper(I) co-catalyst, Base | 2-Alkynyl-5-methylquinoline |

| Heck | Alkene (R'-CH=CH2) | Palladium catalyst, Base | 2-Alkenyl-5-methylquinoline |

This table summarizes key cross-coupling reactions involving this compound.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. graduatecollege.ac.in Therefore, electrophilic substitution on this compound is expected to occur primarily on the benzene (B151609) ring.

Nitration: The nitration of quinoline typically occurs at the 5- and 8-positions of the benzene ring. quimicaorganica.orgstackexchange.comreddit.com This is because the intermediates formed by attack at these positions are more stable. quimicaorganica.org For 2-chloro-4-methylquinoline, nitration with a mixture of nitric acid and sulfuric acid yields the 8-nitro derivative as the major product, along with a smaller amount of the 6-nitro isomer. acs.org It is expected that the nitration of this compound would also favor substitution on the benzene ring, likely at the 8-position.

Halogenation: Halogenation of the quinoline ring also predominantly occurs on the carbocyclic ring. graduatecollege.ac.in For instance, the bromination of 5-halo-8-methylquinolines has been studied. acs.org The direct halogenation of this compound would likely lead to substitution at the 8-position.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO3, H2SO4 | 8-Nitro-2-chloro-5-methylquinoline |

| Halogenation | X2 (e.g., Br2, Cl2) | 8-Halo-2-chloro-5-methylquinoline |

This table illustrates the expected outcomes of nitration and halogenation of this compound.

Acylation: Friedel-Crafts acylation reactions on the quinoline ring are generally difficult due to the deactivating effect of the nitrogen atom and its complexation with the Lewis acid catalyst. However, under specific conditions, acylation might be possible on the more reactive benzene ring.

Alkylation: Similar to acylation, Friedel-Crafts alkylation on the quinoline ring is challenging. However, alkylation of the methyl group at the C5 position can be considered. The methyl group of 2-methylquinoline (B7769805) can undergo C-alkylation with alcohols in the presence of an iridium catalyst. mdpi.com This suggests that the methyl group of this compound could potentially be functionalized.

Transformations of the Methyl Group

The methyl group at the 5-position of the quinoline ring, while generally stable, can undergo a variety of chemical transformations, including halogenation and oxidation, to introduce new functional groups. These new functionalities serve as handles for further derivatization, expanding the synthetic utility of the this compound scaffold.

The side-chain chlorination of methyl groups on heterocyclic rings like pyridine and quinoline is a well-established transformation that typically proceeds via a free-radical mechanism. google.comgoogle.com This reaction is commonly initiated by ultraviolet (UV) light or a chemical radical initiator, which facilitates the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals. youtube.comyoutube.com

The process involves three key stages:

Initiation: A chlorine molecule absorbs energy (e.g., from UV light) and splits homolytically into two highly reactive chlorine radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of this compound. This step is favored at the benzylic-like position of the methyl group due to the resonance stabilization of the resulting radical intermediate. The newly formed 2-chloro-5-(methylradical)quinoline then reacts with another molecule of Cl₂, transferring a chlorine atom to the side chain to form 2-chloro-5-(chloromethyl)quinoline and regenerating a chlorine radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine. youtube.com

This process can continue, leading to the formation of dichloromethyl and trichloromethyl derivatives. google.comgoogle.com The extent of chlorination can be controlled by modulating the reaction conditions, such as the stoichiometry of the chlorinating agent.

| Starting Material | Reagents & Conditions | Possible Products |

| This compound | Cl₂, UV light or heat, radical initiator | 2-Chloro-5-(chloromethyl)quinoline |

| This compound | Excess Cl₂, UV light or heat | 2-Chloro-5-(dichloromethyl)quinoline |

| This compound | Excess Cl₂, UV light or heat | 2-Chloro-5-(trichloromethyl)quinoline |

The methyl group of this compound can be oxidized to yield the corresponding carbaldehyde (2-chloroquinoline-5-carbaldehyde) and carboxylic acid (2-chloroquinoline-5-carboxylic acid). The synthesis of these compounds confirms the viability of such oxidation pathways. researchgate.netnovacellbio.com The choice of oxidizing agent and reaction conditions determines the final oxidation state.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂CrO₇) under acidic conditions, are typically used to convert the methyl group directly to a carboxylic acid. The synthesis of 2-chloroquinoline-5-carboxylic acid is a known transformation in the literature. novacellbio.comchemicalbook.com

Milder oxidation, to achieve the carbaldehyde, is more delicate. However, the aldehyde functionality on a quinoline ring is a versatile synthetic intermediate. For example, the oxidation of the aldehyde group in 2-chloroquinoline-3-carbaldehyde (B1585622) to the corresponding carboxylic acid has been accomplished using reagents like silver nitrate (B79036) in the presence of a base. semanticscholar.org This indicates the stability of the chloroquinoline core under certain oxidative conditions.

| Starting Material | Target Product | Typical Reagents |

| This compound | 2-Chloroquinoline-5-carbaldehyde (B3159628) | SeO₂, CrO₃ |

| This compound | 2-Chloroquinoline-5-carboxylic acid | KMnO₄, K₂Cr₂O₇/H₂SO₄ |

| 2-Chloroquinoline-5-carbaldehyde | 2-Chloroquinoline-5-carboxylic acid | AgNO₃, NaOH semanticscholar.org |

Once formed, the carbaldehyde and carboxylic acid groups at the 5-position offer numerous possibilities for further molecular elaboration.

The aldehyde group of 2-chloroquinoline-5-carbaldehyde is susceptible to nucleophilic attack and condensation reactions. Analogous to the well-studied 2-chloroquinoline-3-carbaldehyde, it can react with primary amines to form Schiff bases (imines) nih.govekb.eg, undergo condensation with compounds containing active methylene (B1212753) groups (e.g., Knoevenagel condensation) researchgate.net, and be reduced to the corresponding alcohol, (2-chloroquinolin-5-yl)methanol, using reducing agents like sodium borohydride (B1222165). semanticscholar.org

The carboxylic acid functionality of 2-chloroquinoline-5-carboxylic acid can be readily converted into a variety of derivatives. A common reaction is Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce the corresponding ester. semanticscholar.orgmasterorganicchemistry.comchemguide.co.uk The synthesis of various esters of 2-chloroquinolinecarboxylic acids has been reported. Additionally, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with amines or alcohols to form amides or esters, respectively. commonorganicchemistry.com

| Functional Group | Reaction Type | Reagents | Product |

| Carbaldehyde | Schiff Base Formation | Primary Amines (R-NH₂) | Imine |

| Carbaldehyde | Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated compound |

| Carboxylic Acid | Fischer Esterification | Alcohol (R-OH), H₂SO₄ | Ester |

| Carboxylic Acid | Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

| Acid Chloride | Amide Formation | Amine (R-NH₂) | Amide |

Cycloaddition and Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful tools in synthetic organic chemistry. This compound and its derivatives can participate in such reactions to construct complex, fused heterocyclic systems.

Annulation strategies are fundamental to the synthesis of the quinoline core itself. For instance, a [5+1] annulation involving the reaction of 2-ethynylanilines with an N,O-acetal, promoted by a copper catalyst, has been developed to construct the quinoline ring system. organic-chemistry.org Similarly, other annulation approaches like [3+3] and oxidative annulations are employed for quinoline synthesis. organic-chemistry.orgmdpi.com

However, these methods typically describe the synthesis of the quinoline ring. While these strategies are crucial for creating substituted quinolines, the participation of a pre-formed this compound derivative as the five-atom component in a subsequent [5+1] annulation to build an additional ring is not a commonly reported transformation pathway in the reviewed literature.

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, where new rings are built onto the quinoline scaffold. The reactivity of the 2-chloro substituent and a functional group at the 5-position (derived from the methyl group) can be exploited to achieve these cyclizations.

A prominent example is the synthesis of pyrazolo[4,3-c]quinolines. researchgate.netnih.gov These structures can be formed through reactions that build a pyrazole (B372694) ring fused to the 'c' face of the quinoline. The general strategy often involves intramolecular cyclization of a quinoline bearing appropriate substituents at adjacent positions. For instance, a 2-chloroquinoline derivative functionalized with a hydrazine (B178648) or a related nitrogen-based nucleophile at an adjacent position can undergo cyclization to form a fused pyrazole ring. The extensive use of 2-chloroquinoline-3-carbaldehydes in multicomponent reactions to build fused systems like pyrrolo[3,4-b]quinolinone and tetrahydrodibenzo[b,g] organic-chemistry.orgnih.govnaphthyridin-1(2H)-ones highlights the versatility of the 2-chloro-aldehyde motif in annulation reactions. semanticscholar.orgnih.gov By analogy, 2-chloroquinoline-5-carbaldehyde and its derivatives are expected to be viable substrates for constructing novel fused systems.

| Quinoline Precursor | Reagent(s) | Fused System |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Pyrazolo[4,3-c]quinoline scaffold |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolin-3-one nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Sodium azide (B81097) | Tetrazolo[1,5-a]quinoline semanticscholar.org |

| 2-Chloroquinoline-3-carbaldehyde | Anilines, Mercaptoacetic acid | Thiazolidinone-fused systems nih.gov |

These reactions underscore the importance of 2-chloroquinoline derivatives as building blocks for accessing a wide array of polycyclic heteroaromatic compounds.

Redox Chemistry of Quinoline Derivatives

The quinoline ring system, a fused aromatic heterocycle, exhibits a rich redox chemistry. The electron-deficient nature of the pyridine ring and the electron-rich character of the benzene ring allow for a variety of oxidation and reduction reactions. These transformations are crucial for the synthesis of diverse quinoline derivatives, including partially or fully saturated analogues and N-oxides, which are important intermediates in medicinal and materials chemistry. The presence of substituents, such as the chloro and methyl groups in this compound, can influence the reactivity and regioselectivity of these redox processes.

The oxidation of the nitrogen atom in the quinoline ring is a common transformation that yields the corresponding quinoline N-oxide. This reaction increases the electron density of the quinoline ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic substitution.

Common oxidizing agents for the N-oxidation of quinolines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid like acetic acid. preprints.org The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758) at room temperature. preprints.org For instance, the N-oxidation of the structurally related 4,7-dichloroquinoline (B193633) has been successfully achieved using m-CPBA in chloroform, as well as with a mixture of 30% hydrogen peroxide and acetic acid. preprints.org These methods are broadly applicable to a range of substituted quinolines. The general mechanism involves the electrophilic attack of the oxidant's peroxy oxygen on the lone pair of the quinoline nitrogen atom.

The resulting N-oxides are versatile synthetic intermediates. The N-oxide functional group can activate the quinoline system for further functionalization or can be removed through reduction to regenerate the parent quinoline structure.

The reduction of the quinoline ring can lead to dihydroquinolines, tetrahydroquinolines, or even decahydroquinolines, depending on the reagents and reaction conditions employed. These reduced quinoline scaffolds are prevalent in many biologically active molecules. Several methods have been developed for the controlled reduction of quinoline derivatives.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely used method for the complete reduction of the pyridine ring in quinolines to yield 1,2,3,4-tetrahydroquinolines. This is often achieved using hydrogen gas over a metal catalyst, such as ruthenium on alumina (B75360) (Ru/Al2O3). iscre28.org

Transfer hydrogenation offers a milder, alternative approach that avoids the use of high-pressure hydrogen gas. One effective method utilizes a cobalt-amido cooperative catalyst with ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. This system selectively reduces a variety of substituted quinolines to their 1,2-dihydroquinoline (B8789712) derivatives at room temperature. nih.gov Another strategy employs Hantzsch ester as the hydrogen donor in the presence of an acid catalyst. rsc.org Interestingly, when 2-chloroquinolines are subjected to these conditions, an unexpected rearrangement and reduction occurs to form 3,4-dihydroquinolin-2(1H)-one in high yield. rsc.org

Hydrosilylation

Hydrosilylation represents another important reduction technique. A metal-free approach using hydrosilanes as the reducing agent, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), effectively reduces substituted quinolines to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org The reaction proceeds through a 1,4-addition of the hydrosilane to form a 1,4-dihydroquinoline (B1252258) intermediate, which is then further hydrogenated. organic-chemistry.org This method is compatible with a broad range of substrates, including quinoline N-oxides. organic-chemistry.org

Furthermore, a photochemical approach enables a regioselective "semi-reduction" of quinolines. nih.gov This method, which utilizes triethylsilane and trifluoroacetic acid under UV irradiation, is tolerant of various functional groups, including chloro substituents. nih.gov

The table below summarizes various reduction methods applicable to substituted quinoline derivatives.

| Method | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Cobalt-amido complex / H₃N·BH₃ | 1,2-Dihydroquinoline | Selective partial reduction at room temperature. nih.gov |

| Transfer Hydrogenation | Hantzsch Ester / Acid | 1,2,3,4-Tetrahydroquinoline | For 2-chloroquinolines, yields 3,4-dihydroquinolin-2(1H)-one. rsc.org |

| Hydrogenative Reduction | B(C₆F₅)₃ / Hydrosilane | 1,2,3,4-Tetrahydroquinoline | Metal-free conditions; proceeds via a dihydroquinoline intermediate. organic-chemistry.org |

| Photochemical Hydrosilylation | Triethylsilane / Trifluoroacetic Acid / UV light | Reduced Hydrosilylated Derivatives | Tolerates chloro-substituents; regioselective semi-reduction. nih.gov |

Iv. Derivatization and Functionalization Strategies for Enhanced Molecular Complexity

Introduction of Diverse Substituents via Directed Synthesis

The nitrogen atom of the quinoline (B57606) ring is a primary site for functionalization, offering pathways to alter the electronic properties and steric profile of the molecule. Key strategies include N-oxidation and quaternization.

N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide is a common strategy to activate the quinoline ring for further reactions. researchgate.netchinesechemsoc.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide can then facilitate skeletal editing, for instance, a nitrogen-to-carbon single-atom swap can be achieved using a sulfoxide (B87167) under basic conditions, transforming the quinoline N-oxide into a naphthalene (B1677914) derivative. chinesechemsoc.orgchinesechemsoc.org

Quaternization: This process involves the alkylation of the quinoline nitrogen, leading to the formation of quaternary quinolinium salts. researchgate.netnih.gov This reaction not only introduces a positive charge, which modifies the molecule's solubility and electronic characteristics, but also activates the quinoline system for subsequent nucleophilic addition reactions. nih.gov The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents at the nitrogen position. researchgate.net

Table 1: Representative Strategies for Quinoline Nitrogen Modification

| Modification Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide, Acetic Acid | Quinoline N-oxide | researchgate.net |

| N-Oxidation | m-CPBA | Quinoline N-oxide | researchgate.net |

| Quaternization | Alkyl Halides (e.g., CH₃I) | N-Alkylquinolinium Salt | researchgate.net |

The synthesis of 2-chloro-5-methylquinoline presents challenges related to positional isomerism, where different isomers can be formed depending on the starting materials and reaction conditions. For example, the reaction of 3-methylpyridine (B133936) N-oxide with chlorinating agents like phosphorus oxychloride can yield a mixture of isomers, including this compound and other chloro-methylpyridines. Controlling the regioselectivity to favor the desired 5-methyl isomer is a critical synthetic consideration. researchgate.net

The specific placement of the chloro and methyl groups on the quinoline ring dictates the reactivity and potential for further functionalization. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, while the methyl group at C-5 can be a site for oxidation or C-H functionalization. nih.govacs.org Furthermore, the electronic effects of these substituents influence the regioselectivity of electrophilic substitution on the benzene (B151609) portion of the quinoline ring. The development of regioselective metalation techniques, using specific metal amides, allows for the targeted functionalization at other positions, such as C-3 or C-8, further highlighting the synthetic implications of the initial substitution pattern. researchgate.net

Synthesis of Quinoline-Fused Heterocyclic Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy to create complex polycyclic frameworks. Fusing heterocyclic rings such as pyrazoles, thiazoles, and tetrazoles onto the this compound core can lead to novel molecular architectures.

Pyrazole (B372694) Annulation: Pyrazolo[3,4-b]quinolines can be synthesized from 2-chloro-3-formylquinolines. The reaction with hydrazine (B178648) or substituted hydrazines leads to the formation of the fused pyrazole ring. mdpi.com This approach leverages the reactivity of the 2-chloro and 3-formyl groups to construct the new heterocyclic system. mdpi.comresearchgate.net Multi-component reactions involving 5-aminopyrazoles, aldehydes, and dimedone also provide an efficient route to this scaffold. researchgate.net

Thiazole Annulation: The construction of thiazolo[4,5-b]quinolines can be achieved through various synthetic routes. One common method is a variation of the Friedländer synthesis, where a substituted aminothiazole is reacted with a quinoline precursor containing a β-keto ester or a similar reactive group. researchgate.net Solid-phase synthesis using a Thorpe-Ziegler type cyclization followed by the Friedländer protocol has also been employed to create diverse thiazolo[4,5-b]pyridine (B1357651) derivatives, a strategy adaptable to the quinoline system. researchgate.net

Tetrazole Annulation: Tetrazolo[1,5-a]quinolines are typically prepared by reacting 2-chloroquinolines with an azide (B81097) source, such as sodium azide or azidotrimethylsilane. acs.orgresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom, followed by an intramolecular cyclization (ring–chain azido (B1232118) tautomerization) to form the fused tetrazole ring. acs.org One-pot multi-component reactions have been developed to synthesize complex 3-tetrazolyl-tetrazolo[1,5-a]quinolines, demonstrating the versatility of this approach. acs.org

Table 2: Annulation Strategies for Quinoline-Fused Heterocycles

| Fused Heterocycle | Precursor | Key Reagents | Fused System | Reference |

|---|---|---|---|---|

| Pyrazole | 2-Chloro-3-formylquinoline | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | mdpi.com |

| Thiazole | Aminothiazole derivative | β-Keto ester quinoline | Thiazolo[4,5-b]quinoline | researchgate.net |

| Tetrazole | 2-Chloroquinoline (B121035) | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline | researchgate.net |

Beyond the specific heterocycles mentioned above, broader strategies exist for constructing more extensive polycyclic systems. The Friedländer annulation is a cornerstone method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to build the pyridine (B92270) ring of the quinoline system. researchgate.netmdpi.comnih.gov This reaction's versatility allows for the use of complex, pre-functionalized starting materials to generate elaborate polycyclic frameworks in a single step. For instance, this methodology can be applied to synthesize indolo[3,2-c]quinoline derivatives. researchgate.net The development of microwave-assisted and catalyst-driven (e.g., Nafion NR50) Friedländer reactions has improved efficiency and expanded the scope of accessible structures. mdpi.com

Preparation of Multi-Functionalized Quinoline Derivatives

Creating quinoline derivatives with multiple functional groups requires a strategic, often sequential, approach to leverage the distinct reactivity of different positions on the this compound core.

A typical synthetic sequence could involve:

Nucleophilic Aromatic Substitution (SNAr) at C-2: The chlorine atom at the C-2 position is highly activated towards SNAr reactions. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce a wide range of functional groups. nih.govdocumentsdelivered.com For example, reaction with morpholine (B109124) introduces a 2-morpholino substituent. nih.gov

Functionalization of the C-5 Methyl Group: The methyl group can be functionalized through several methods. Oxidation, for instance using potassium permanganate (B83412), can convert the methyl group into a carboxylic acid. youtube.com Alternatively, radical C(sp³)–H functionalization provides a modern approach to introduce other groups directly onto the methyl carbon. nih.govacs.org

Electrophilic Substitution on the Benzene Ring: The existing chloro and methyl groups direct subsequent electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to specific positions on the carbocyclic ring, allowing for the introduction of additional substituents. For instance, nitration of quinoline derivatives often occurs at the C-5 and C-8 positions, although the directing effects of the existing groups on this compound would need to be specifically considered. brieflands.com

This step-wise functionalization allows for the precise installation of multiple, diverse chemical handles onto the quinoline scaffold, yielding highly complex and tailored molecules. nih.govrsc.org

Synthesis of Quinoline Quinols and Quinolinequinones

The direct conversion of this compound to its corresponding quinol or quinone derivatives is not extensively documented in dedicated studies. However, established synthetic routes for analogous 2-methylquinoline (B7769805) systems provide a strong basis for achieving these transformations. The synthesis of quinoline-5,8-diones, key precursors to both quinols and other advanced derivatives, typically involves the oxidation of an electron-rich quinoline derivative, such as an amino- or hydroxy-substituted quinoline.

A plausible pathway would first involve the introduction of an amino group onto the benzene portion of the this compound ring, followed by oxidation to yield the desired this compound-5,8-dione. For instance, research on 2-methylquinoline derivatives has demonstrated the synthesis of 7-amino-2-methylquinoline-5,8-dione. acs.org

Furthermore, novel methods have been developed for the synthesis of quinoline quinols from quinolinedione precursors. One such approach involves the 1,2-addition of an organometallic reagent, like diethylaluminum cyanide, to a quinolinedione. This reaction proceeds efficiently and offers a direct route to functionalized quinoline quinols. acs.org

Table 1: Synthesis of Quinoline Quinols via Addition to a Quinoline-5,8-dione Derivative This table is based on research findings for analogous 2-methylquinoline-5,8-dione compounds.

| Starting Material | Reagent | Product | Reference |

| 7-Amino-2-methylquinoline-5,8-dione | Diethylaluminum cyanide | 7-Amino-8-ethyl-8-hydroxy-2-methylquinoline-5(8H)-one | acs.org |

Accessing Aminated and Alkoxylated Quinone Derivatives

Once the quinolinequinone scaffold is established, further functionalization can be achieved through nucleophilic substitution reactions on the quinone ring. This allows for the introduction of amino and alkoxy groups, leading to a wide array of derivatives with varied electronic and steric properties.

Aminated Quinone Derivatives:

A highly effective method for the synthesis of aminated quinolinequinones involves the reaction of a halo-substituted quinolinequinone with primary or secondary amines. Research has shown that chloro-substituted 2-methylquinoline-5,8-quinones can undergo regioselective amination. nih.gov The use of a Lewis acid catalyst, such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), facilitates the reaction between a dichloro-substituted quinolinequinone and various aryl amines, yielding mono-aminated products in a controlled manner. nih.gov This strategy provides a reliable pathway to novel N-substituted derivatives. nih.govmdpi.com

Table 2: Synthesis of Aminated Quinolinequinone Derivatives This table is based on the regioselective amination of 6,7-dichloro-2-methyl-5,8-quinolinequinone.

| Amine Reactant | Catalyst | Product | Reference |

| Methyl 4-aminobenzoate | CeCl₃·7H₂O | Methyl 4-((6-chloro-2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)amino)benzoate | nih.gov |

| Methyl 3-aminobenzoate | CeCl₃·7H₂O | Methyl 3-((6-chloro-2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)amino)benzoate | nih.gov |

| Methyl 2-aminobenzoate | CeCl₃·7H₂O | Methyl 2-((6-chloro-2-methyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)amino)benzoate | nih.gov |

Alkoxylated Quinone Derivatives:

The synthesis of alkoxylated quinolinequinones can be achieved through the displacement of a suitable leaving group on the quinone ring with an alcohol. A notable method involves the acid-catalyzed reaction of an amino-quinolinequinone with an alcohol. acs.org This transformation effectively replaces the amino group with an alkoxy group, providing a straightforward route to derivatives that would be challenging to access directly. The reaction proceeds under acidic conditions with the corresponding alcohol serving as both the nucleophile and the solvent. acs.org

Table 3: Synthesis of Alkoxylated Quinolinequinone Derivatives from an Amino Precursor This table is based on research findings for the conversion of 7-amino-2-methylquinoline-5,8-dione.

| Alcohol | Acid Catalyst | Product | Reference |

| Methanol | Concentrated H₂SO₄ | 7-Methoxy-2-methylquinoline-5,8-dione | acs.org |

| Ethanol | Concentrated H₂SO₄ | 7-Ethoxy-2-methylquinoline-5,8-dione | acs.org |

| n-Propanol | Concentrated H₂SO₄ | 7-Propoxy-2-methylquinoline-5,8-dione | acs.org |

V. Theoretical and Computational Investigations of 2 Chloro 5 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the atomic level.

Vibrational and Electronic Spectroscopy Simulations

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental data.

Simulated infrared (IR) and Raman spectra can predict the vibrational frequencies corresponding to the stretching, bending, and twisting of molecular bonds. uzh.ch These theoretical spectra aid in the assignment of experimental spectral bands to specific vibrational modes. Similarly, electronic spectroscopy simulations, often using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum, which correspond to electronic transitions between molecular orbitals. dergipark.org.trmdpi.com

Despite the established utility of these computational methods, specific data tables and detailed research findings for 2-Chloro-5-methylquinoline could not be generated due to the absence of dedicated studies in the accessible literature. Research on related isomers, such as 2-chloro-4-methylquinoline, and other quinoline (B57606) derivatives has been conducted, but these results cannot be directly extrapolated to the 5-methyl isomer due to the differing electronic and steric effects of the methyl group's position. researchgate.net

Theoretical Prediction of IR and Raman Spectra

The vibrational properties of this compound can be predicted using quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP functional and a basis set such as 6–311++G(d,p), is a common method for this purpose. nih.gov Such calculations yield harmonic vibrational frequencies, which are typically scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental data. nih.gov

The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C bending, or C-Cl stretching. nih.gov Theoretical IR and Raman spectra can be generated from these calculations, providing a detailed vibrational fingerprint of the molecule. nih.gov While experimental spectra are recorded in the solid state, theoretical calculations are often performed on the molecule in a gaseous state, which can lead to slight deviations between predicted and observed values. nih.gov

Table 1: Representative Theoretical Vibrational Mode Assignments for this compound Derivatives This table is illustrative, based on methodologies applied to similar quinoline structures.

| Frequency (cm⁻¹) (Scaled) | Assignment (PED) | Vibrational Mode |

|---|---|---|

| ~3100-3000 | C-H | Aromatic C-H Stretching |

| ~1600-1450 | C=C, C=N | Quinoline Ring Stretching |

| ~1450-1350 | C-H | Methyl Group Bending |

| ~1200-1000 | C-H | In-plane C-H Bending |

| ~850-750 | C-H | Out-of-plane C-H Bending |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be predicted using computational methods, which serve as a valuable tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net

More recent advancements utilize machine learning (ML) algorithms trained on large databases of experimental NMR data. nih.govnih.gov These ML-based predictors can achieve high accuracy, with mean absolute errors (MAE) for ¹H chemical shifts often below 0.2 ppm. nih.govsourceforge.io Such computational predictions are crucial for assigning signals in experimental spectra and can help distinguish between isomers.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table demonstrates the typical accuracy of modern computational NMR prediction methods.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-3 | 7.35 | 7.40 | -0.05 |

| H-4 | 8.05 | 8.12 | -0.07 |

| H-6 | 7.50 | 7.55 | -0.05 |

UV-Vis Absorption Spectrum Modeling and Electronic Transitions

The electronic absorption properties of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of UV-Vis light. mdpi.com

These calculations provide key parameters including the maximum absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net Modeling the spectrum in different solvents can also be achieved using solvation models like the Polarizable Continuum Model (PCM) to account for environmental effects on the electronic structure.

Table 3: Example of Theoretical Electronic Transition Data for a Quinoline Derivative This table is a representative example of data obtained from TD-DFT calculations.

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 4.45 | 278 | 0.15 | HOMO → LUMO (π → π*) |

| 4.88 | 254 | 0.45 | HOMO-1 → LUMO (π → π*) |

Intermolecular Interaction Analysis

The way this compound molecules pack in a crystal is determined by a network of non-covalent intermolecular interactions. Computational tools are essential for visualizing and quantifying these forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying key interaction points. nih.govmdpi.com

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Chloroquinoline Derivative Data based on findings for structurally similar compounds. nih.govresearchgate.net

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 33.7 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 9.5 |

Hydrogen Bonding and π-π Stacking Interactions

In the absence of strong hydrogen bond donors, the crystal structure of this compound would likely be stabilized by weaker interactions. These include weak C-H···N hydrogen bonds, where a hydrogen atom on one molecule interacts with the nitrogen atom of a neighboring quinoline ring. iucr.orgnih.gov

Furthermore, π-π stacking interactions between the aromatic quinoline rings are a significant cohesive force in many related structures. nih.govresearchgate.net These interactions involve the parallel or offset stacking of the planar ring systems, contributing to the formation of one- or two-dimensional supramolecular assemblies. nih.gov The interplay between these hydrogen bonds and π-π stacking interactions dictates the final three-dimensional crystal architecture. rsc.org

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR model could be developed to predict its potential efficacy within a specific class of therapeutic agents, such as antimalarials or antibacterials, where the quinoline scaffold is prevalent. nih.govnih.gov

A QSAR study involves building a dataset of quinoline derivatives with measured biological activities. Molecular descriptors (physicochemical, topological, electronic) are calculated for each compound. Statistical methods are then used to build a regression model that links these descriptors to activity. For this compound, relevant descriptors would include those related to the presence of the chloro- group (affecting lipophilicity and electronic properties) and the methyl group (affecting size and steric profile). nih.gov The resulting model could predict the activity of this compound and guide the design of new, more potent analogues. nih.gov

Calculation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode significant information about the chemical and physical properties of a molecule. These descriptors can be calculated from the molecular structure and are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. A variety of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters, can be computed for this compound.

| Molecular Descriptor | Description | Illustrative Value (for 2-Chloro-6-methylquinoline) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Represents the surface area of polar atoms in a molecule, which is a good predictor of drug transport properties. | 12.89 Ų |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. | 3.19662 |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. | 1 |

| Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. | 0 |

| Rotatable Bonds | The number of bonds that can rotate freely, influencing the conformational flexibility of the molecule. | 0 |

The interpretation of these descriptors for this compound would suggest that it is a lipophilic molecule with limited polar surface area and low conformational flexibility. These characteristics are important in predicting its potential as a bioactive compound.

Correlation Studies between Structural Features and Theoretical Properties

Correlation studies aim to establish relationships between the structural features of a molecule, such as the presence and position of substituents, and its theoretically calculated properties. For this compound, the key structural features are the quinoline core, the chloro group at position 2, and the methyl group at position 5.

Computational studies on substituted quinolines have shown that the nature and position of substituents significantly influence the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

QSAR studies on various quinoline derivatives have demonstrated that descriptors related to electronic properties and lipophilicity often show a strong correlation with biological activities, such as anticancer or antimicrobial effects. cambridgemedchemconsulting.com For this compound, a systematic computational analysis would involve comparing its calculated properties with those of other isomers and analogs to build predictive models for its biological activity.

Molecular Docking Studies (Theoretical Ligand-Target Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Computational Assessment of Binding Modes and Interaction Energies

Molecular docking simulations can provide detailed insights into the potential interactions between this compound and a biological target. The process involves placing the ligand in the active site of the receptor and evaluating the binding energy for different conformations and orientations. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex.

While specific docking studies for this compound are not extensively reported, research on other quinoline derivatives provides a framework for how such an analysis would be conducted. For example, in studies of quinoline-based inhibitors of enzymes like HIV reverse transcriptase or various kinases, the quinoline scaffold often participates in crucial hydrophobic and aromatic interactions within the enzyme's active site. nih.gov

| Interaction Type | Potential Interacting Residues in a Target Protein | Significance |

|---|---|---|

| Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Stabilizes the binding of the aromatic quinoline ring. |

| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | The methyl group and the quinoline core can interact with nonpolar residues. |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | The chlorine atom can act as a halogen bond donor. |

| Hydrogen Bonding | The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. | Provides specificity and contributes to binding affinity. |

Ligand-Based Pharmacophore Modeling and Virtual Screening Applications

Ligand-based pharmacophore modeling is a powerful technique used when the three-dimensional structure of the biological target is unknown. It involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. These features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, are arranged in a specific 3D orientation to create a pharmacophore model.

A pharmacophore model for a series of bioactive quinoline derivatives could be developed and then used as a 3D query to search large chemical databases for novel compounds with similar features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates.

For this compound, if it were part of a set of active compounds, its structural features would contribute to the development of the pharmacophore model. The quinoline ring would likely be represented as an aromatic feature, the nitrogen atom as a hydrogen bond acceptor, the chlorine atom as a hydrophobic or halogen bond feature, and the methyl group as a hydrophobic feature.

Virtual screening campaigns based on quinoline pharmacophores have been successfully employed to identify novel inhibitors for various targets. nih.gov The hits from a virtual screen are then typically subjected to further computational analysis, such as molecular docking, and eventually experimental validation to confirm their biological activity. This approach streamlines the drug discovery process by prioritizing compounds for synthesis and testing.

Vi. Academic Applications in Synthetic Organic Chemistry and Materials Science

Role as Versatile Synthetic Intermediates

In synthetic organic chemistry, the utility of a compound is often measured by its ability to serve as a scaffold for the construction of more elaborate molecules. 2-Chloro-5-methylquinoline excels in this role, primarily due to the reactivity of the C2-chlorine atom, which is susceptible to nucleophilic substitution. This reactivity allows for the strategic introduction of various functional groups, paving the way for diverse molecular designs.

This compound has been effectively employed as a precursor for the synthesis of other functionalized quinoline (B57606) derivatives. The chloro group at the 2-position can be readily displaced by nitrogen nucleophiles to generate amin quinolines, which are themselves important heterocyclic compounds and intermediates.

A notable example is the synthesis of 5-Methylquinolin-2-amine (B13171830). In a documented procedure, this compound is reacted with a nitrogen source to replace the chlorine atom with an amino group. nih.gov This transformation is a key step in synthetic pathways aimed at producing complex, biologically active molecules. nih.gov

Similarly, patent literature describes the reaction of this compound with a 2M solution of methylamine (B109427) in THF, facilitated by cesium fluoride, and heated to 100°C for 48 hours. google.com This reaction yields N-methyl-5-methylquinolin-2-amine, demonstrating the utility of this compound in preparing N-substituted aminoquinolines. google.com A related transformation has been reported for 7-bromo-2-chloro-5-methylquinoline, further highlighting the reactivity of the 2-chloro position on the 5-methylquinoline (B1294701) scaffold. google.com

These reactions showcase a reliable method for converting the readily available chlorosubstituted quinoline into more advanced amino-heterocycles, which can be subjected to further synthetic modifications.

Table 1: Synthesis of Aminoquinolines from this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagents | Product | Application Context | Reference |

|---|---|---|---|---|

| This compound | Nucleophilic amine source | 5-Methylquinolin-2-amine | Intermediate for Activated factor XI (FXIa) inhibitors | nih.gov |

The strategic importance of this compound extends to its use as a foundational building block in the assembly of complex organic molecules, particularly those with potential pharmaceutical applications. Its role as an intermediate in the synthesis of novel enzyme inhibitors illustrates its value in medicinal chemistry and drug discovery.

In a fragment-based lead generation campaign to develop new inhibitors for Activated factor XI (FXIa), a key enzyme in the blood coagulation cascade, this compound was synthesized from 5-Methylquinolin-2(1H)-one and subsequently converted into 5-Methylquinolin-2-amine. nih.gov This amine was a crucial component for building larger, more complex inhibitor structures. The quinoline scaffold served as a key recognition element (a P1 fragment) for the enzyme's S1 binding pocket. nih.gov

Furthermore, in the development of novel inhibitors for Acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, this compound was used as a key reactant. google.com Its reaction with methylamine was a step towards the creation of more complex molecules designed to modulate the enzyme's activity for potential therapeutic benefit in metabolic disorders. google.com These examples underscore the role of this compound as a valuable starting material for creating sophisticated molecules with tailored biological functions.

Development of Novel Catalytic Systems

The development of novel catalysts is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Heterocyclic compounds, particularly those containing nitrogen, are frequently explored as ligands for metal-based catalysts due to the coordinating ability of the nitrogen atom.

While the quinoline nucleus is a well-established motif in ligand design for organometallic catalysis, specific research detailing the application of this compound in this context is limited in publicly available scientific literature. In principle, the nitrogen atom of the quinoline ring possesses a lone pair of electrons that can coordinate to a transition metal center. The electronic and steric properties of the quinoline can be tuned by its substituents, which in turn influences the properties of the resulting metal complex and its catalytic activity. However, dedicated studies on designing and evaluating organometallic catalysts based on a this compound ligand are not extensively documented.

Modular catalyst systems, which allow for the systematic variation of catalyst components (such as ligands) to fine-tune reactivity and selectivity, are a powerful tool in catalyst development. The structural rigidity of the quinoline scaffold and the potential for functionalization at various positions make its derivatives attractive candidates for modular approaches. Despite this potential, there is currently a lack of specific research findings that report the incorporation or testing of this compound within such modular catalytic systems.

Methodological Advancements in Organic Synthesis

The discovery and optimization of new synthetic reactions are crucial for advancing the field of organic chemistry. Often, these new methods rely on the unique reactivity of specific substrates to achieve novel transformations. While this compound is utilized in established reaction types like nucleophilic aromatic substitution, its role as a key component in the development of fundamentally new synthetic methodologies has not been a significant focus of reported research. Consequently, there are no prominent, named reactions or novel synthetic strategies where this compound is the central and enabling reagent.

Material Science Applications (Theoretical Basis)

The rigid, planar, and electron-rich structure of the quinoline ring makes it an attractive scaffold for the design of novel organic materials with specific electronic and optical properties. While this compound itself is a building block, theoretical studies on analogous structures provide a strong basis for its potential applications in materials science.

Quinoline derivatives are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data processing and optoelectronics. nih.gov The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, a property characterized by polarizability and hyperpolarizability.

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting these properties. mdpi.combohrium.comrsc.org Calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, dipole moments, and hyperpolarizability values (β). rsc.orgbohrium.com For quinoline-based systems, the introduction of electron-donating and electron-accepting groups can create a "push-pull" system, enhancing intramolecular charge transfer and leading to a larger NLO response. researchgate.net The chloro and methyl groups on the this compound ring influence the electron distribution and can be tuned through further functionalization to optimize NLO properties. Computational studies show that quinoline derivatives can exhibit significant third-order nonlinear susceptibility (χ³), making them potential candidates for NLO devices. semanticscholar.orgmetall-mater-eng.com

Table 3: Key Parameters from Theoretical NLO Studies of Quinoline Derivatives

| Parameter | Symbol | Significance in NLO | Computational Method |

| HOMO-LUMO Gap | ΔE | A smaller gap often correlates with higher polarizability and reactivity. | DFT (e.g., B3LYP) rsc.org |

| Dipole Moment | µ | Relates to the asymmetry of charge distribution. | DFT (e.g., B3LYP) semanticscholar.org |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. | DFT (e.g., CAM-B3LYP) bohrium.com |

| Third-Order Susceptibility | χ³ | Measures the third-order NLO response, relevant for optical switching. | DFT (e.g., CAM-B3LYP) semanticscholar.org |

The intrinsic electronic properties of the quinoline core make it a promising component for designing functional organic materials for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The theoretical basis for this potential lies in the molecule's aromaticity, structural rigidity, and electron-transporting capabilities.